5-Chloro-6-methylpyrazine-2-carbaldehyde
Description
Overview of Pyrazine (B50134) Chemistry and its Significance in Heterocyclic Science
Pyrazines are a significant class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. wikipedia.org This atomic arrangement renders the pyrazine ring electron-deficient, which in turn influences its chemical properties, making it less basic than its isomers, pyridazine (B1198779) and pyrimidine (B1678525). wikipedia.org Derivatives of pyrazine are prevalent in nature and are also synthesized for a multitude of applications, most notably in the food, fragrance, and pharmaceutical industries. researchgate.netunimas.my
The scientific investigation of pyrazines began in the 19th century, with some of the earliest synthetic methods still being recognized today. The Staedel–Rugheimer pyrazine synthesis, first described in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849), followed by condensation and oxidation to form the pyrazine ring. wikipedia.org Shortly after, in 1879, the Gutknecht pyrazine synthesis was developed, which is predicated on the self-condensation of α-amino ketones. wikipedia.org Since these foundational discoveries, the field of pyrazine chemistry has grown substantially, leading to a wide array of synthetic strategies and a more nuanced understanding of the structure-activity relationships that govern the behavior of pyrazine derivatives. researchgate.netunimas.myresearchgate.net
Halogenated pyrazines are particularly valuable in the realm of organic synthesis. The inclusion of a halogen atom, such as chlorine, on the electron-deficient pyrazine core creates a reactive site for nucleophilic substitution. thieme-connect.de This reactivity is a powerful tool for chemists, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.netmdpi.comnih.gov Within medicinal chemistry, the strategic placement of halogens can profoundly impact a molecule's biological profile, affecting properties such as metabolic stability and binding affinity to therapeutic targets. nih.govacs.org
Structural Classification and Positioning of 5-Chloro-6-methylpyrazine-2-carbaldehyde within Pyrazine Scaffolds
This compound is a trisubstituted derivative of pyrazine, identified by the CAS number 1546226-44-1. bldpharm.com Its molecular framework is composed of a central pyrazine ring functionalized with a chloro group at the 5-position, a methyl group at the 6-position, and a carbaldehyde group at the 2-position.
The distinct arrangement of the chloro, methyl, and carbaldehyde substituents on the pyrazine ring of this compound confers a unique set of electronic and steric characteristics to the molecule.
Chloro Group : As an electronegative halogen, the chloro group acts as an electron-withdrawing substituent, further reducing the electron density of the already electron-poor pyrazine ring. This electronic perturbation enhances the ring's susceptibility to nucleophilic attack. rsc.org
Methyl Group : In contrast, the methyl group is an electron-donating substituent, primarily through an inductive effect. This has a modest counterbalancing influence on the electronic nature of the pyrazine ring. acs.org
Carbaldehyde Group : The carbaldehyde (formyl) group is a strong electron-withdrawing group and provides a versatile handle for further chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups, making it a key feature in the synthetic utility of the molecule.
Scope and Objectives of Research on this compound
While detailed research focusing exclusively on this compound is not extensively available, the likely objectives of such research can be extrapolated from its structural features and the broader field of pyrazine chemistry. It is probable that this compound is of interest as an intermediate in the synthesis of more complex molecules, particularly for applications in medicinal chemistry and materials science.
Key research objectives would likely encompass:
The development of efficient synthetic pathways to this compound.
A thorough investigation of its chemical reactivity, with a focus on the selective manipulation of its functional groups.
The design and synthesis of novel compounds derived from this pyrazine scaffold for evaluation in biological assays, for instance, as potential antimicrobial or anticancer agents. researchgate.netnih.gov
An exploration of its utility in the creation of new functional materials, taking advantage of the electronic characteristics of the substituted pyrazine core.
Detailed Research Findings
Specific experimental data for this compound is limited in the readily accessible scientific literature. However, data for structurally similar compounds can provide valuable insights into its expected properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|---|
| 5-Methylpyrazine-2-carbaldehyde | 50866-30-3 | C6H6N2O | 122.12 | Yellow to Black Solid or liquid |
| 2-Chloro-6-methylpyrazine | 38557-71-0 | C5H5ClN2 | 128.56 | Data not available |
| 5-Chloropyrazine-2-carbaldehyde | 88625-24-5 | C5H3ClN2O | 142.54 | Data not available |
| Spectroscopic Data | Values |
|---|---|
| Mass Spectrum (electron ionization) | Molecular Weight: 138.1240 |
| IR Spectrum | Data available in the NIST Chemistry WebBook |
Note: Data for 5-Methylpyrazine-2-carboxylic acid is presented for illustrative purposes, as it shares a similar substitution pattern with the target compound, differing only in the oxidation state of the C2 substituent. nist.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
5-chloro-6-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-6(7)8-2-5(3-10)9-4/h2-3H,1H3 |
InChI Key |
CQYKZSVQDWMIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 6 Methylpyrazine 2 Carbaldehyde
Conventional and Established Synthetic Routes
The synthesis of the pyrazine (B50134) nucleus is a well-established area of heterocyclic chemistry. These foundational methods provide the basis for constructing the core ring system, which can then be further functionalized.
Condensation Reactions as Primary Synthetic Pathways for Pyrazine Derivatives
The most classical and widely employed method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This reaction, upon subsequent oxidation of the initially formed dihydropyrazine (B8608421) intermediate, yields the aromatic pyrazine ring. The versatility of this method lies in the ability to use substituted diamines and dicarbonyls to introduce various functionalities directly onto the pyrazine core.
Key reaction types for pyrazine ring formation include:
Staedel–Rugheimer pyrazine synthesis (1876): In this historic method, a 2-chloroacetophenone (B165298) reacts with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine.
Gutknecht pyrazine synthesis (1879): A variation of the above, this method also relies on the self-condensation of an α-amino ketone, differing primarily in the synthetic route to obtain the amino ketone precursor.
These condensation strategies are fundamental to pyrazine chemistry, offering a direct route to symmetrically or asymmetrically substituted pyrazines depending on the choice of reactants.
Cyclization Reactions in the Formation of Pyrazine Rings
Cyclization reactions are at the heart of pyrazine synthesis, transforming acyclic precursors into the heterocyclic ring system. Beyond the classical diamine-dicarbonyl condensation, other cyclization strategies have been developed. For instance, the intramolecular cyclization of α-amino carbonyl compounds can lead to the formation of a dihydropyrazine, which is subsequently oxidized. The reaction of α-amino ketones in the presence of a base can induce self-condensation and cyclization to furnish the pyrazine skeleton after an oxidation step.
Oxidative Approaches to Pyrazine Carbaldehydes from Precursors
The introduction of a carbaldehyde group onto a pre-formed pyrazine ring can be achieved through the oxidation of a suitable precursor, most commonly a methyl group. While strong oxidizing agents like potassium permanganate (B83412) (KMnO4) tend to oxidize methylpyrazines to the corresponding pyrazinecarboxylic acids, more controlled oxidation is required to stop at the aldehyde stage.
A key reagent for this transformation is selenium dioxide (SeO2), which is known for the Riley oxidation. This reaction allows for the oxidation of activated methylene (B1212753) or methyl groups, such as those adjacent to an aromatic ring system, to the corresponding carbonyl compound. The oxidation of a methylpyrazine with selenium dioxide can yield the desired pyrazine carbaldehyde, although careful control of reaction conditions is necessary to optimize the yield and prevent over-oxidation.
| Precursor | Oxidizing Agent | Product | Notes |
| Methylpyrazine | Selenium Dioxide (SeO2) | Pyrazine Carbaldehyde | Selective oxidation to the aldehyde. |
| Methylpyrazine | Potassium Permanganate (KMnO4) | Pyrazinecarboxylic Acid | Tends to over-oxidize to the carboxylic acid. |
Targeted Synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde
The synthesis of the specifically substituted this compound requires a multi-step approach where the substituents are introduced in a controlled and strategic manner. A plausible and efficient synthetic route often starts with a precursor that already contains some of the required functionalities, which is then elaborated to the final target molecule. A logical precursor is methyl 5-chloro-6-methylpyrazine-2-carboxylate, a known intermediate.
Strategic Introduction of Chlorine and Methyl Groups on the Pyrazine Core
The introduction of the chlorine and methyl groups can be achieved through various methods, either by building the ring from appropriately substituted precursors or by functionalizing the pyrazine ring post-synthesis.
Chlorination: The direct chlorination of a pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms. However, methods for the chlorination of pyrazines and their derivatives have been developed. For instance, reacting a pyrazine derivative with a chlorinating agent like phosphorus oxychloride (POCl3) can introduce a chlorine atom. The position of chlorination is directed by the existing substituents on the ring.
Methyl Group Introduction: The methyl group is often incorporated by using a starting material that already contains it. For example, the condensation of an aminoketone derived from a methyl-substituted precursor is a common strategy.
A practical approach to the 5-chloro-6-methylpyrazine core involves starting with a precursor like 5-methylpyrazine-2-carboxylic acid or its ester. This compound can then be subjected to a chlorination reaction to introduce the chlorine atom at the desired position.
Formylation Methods for the Carbaldehyde Functionality
The final and crucial step in the synthesis of this compound is the introduction of the carbaldehyde group at the 2-position.
Reduction of a Carboxylic Acid Derivative: One of the most effective and common methods to generate an aldehyde is the partial reduction of a corresponding carboxylic acid derivative, such as an ester or an acyl chloride. Starting from methyl 5-chloro-6-methylpyrazine-2-carboxylate, a selective reducing agent is required that can reduce the ester to an aldehyde without further reduction to an alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. masterorganicchemistry.comcommonorganicchemistry.com
Plausible Synthetic Route:
Esterification: 5-Methylpyrazine-2-carboxylic acid is converted to its methyl ester, methyl 5-methylpyrazine-2-carboxylate.
Chlorination: The methyl ester is chlorinated to yield methyl 5-chloro-6-methylpyrazine-2-carboxylate.
Reduction: The resulting ester is then reduced using DIBAL-H at low temperature to afford the target compound, this compound.
| Starting Material | Reagent | Product | Reaction Type |
| Methyl 5-chloro-6-methylpyrazine-2-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | This compound | Partial Reduction |
This targeted approach, leveraging a known intermediate and a highly selective reduction method, represents a feasible and controlled pathway for the synthesis of this compound.
Advanced and Sustainable Synthetic Strategies
Modern organic synthesis emphasizes the development of sustainable, atom-economical, and efficient reactions. For the construction and functionalization of the pyrazine core, several advanced strategies have emerged, including metal-catalyzed cross-coupling reactions, dehydrogenative couplings, biocatalytic methods, and the application of flow chemistry.
Metal-Catalyzed Coupling Reactions in Pyrazine Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise functionalization of heterocyclic rings like pyrazine. While direct synthesis of this compound via a single coupling step is unlikely, these methods are instrumental in building the substituted pyrazine core from simpler, halogenated precursors.
Key methodologies applicable to pyrazine synthesis include:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organohalide, is highly effective for introducing alkyl or aryl groups. For instance, a dichloromethylpyrazine (B13701985) precursor could potentially be selectively methylated at one position using a methylboronic acid derivative.
Heck Coupling: This reaction forms a substituted alkene from an aryl or vinyl halide and an alkene, offering a route to introduce vinyl groups that can be subsequently transformed into an aldehyde function.
Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides. It could be employed to install an alkyne handle on the pyrazine ring, which can then be hydrated to form a carbonyl group.
Stille Coupling: Utilizing organostannanes, this reaction provides another robust method for C-C bond formation on the pyrazine nucleus.
A more recent advancement is the direct arylation of pyrazine rings through C-H activation, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. Iron-catalyzed cross-coupling of pyrazines with organoboron species has also been demonstrated as a cost-effective and environmentally benign alternative to palladium-based systems.
Table 1: Overview of Metal-Catalyzed Reactions for Pyrazine Functionalization
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Potential Application in Synthesis |
|---|---|---|---|---|
| Suzuki-Miyaura | Organohalide + Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) + Base | C-C | Introduction of the methyl group. |
| Heck | Organohalide + Alkene | Pd(OAc)₂, P(o-tol)₃ + Base | C-C (alkenyl) | Formation of a vinylpyrazine, precursor to the carbaldehyde. |
| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | C-C (alkynyl) | Introduction of an alkyne for subsequent hydration to a ketone or aldehyde. |
| Stille | Organohalide + Organostannane | Pd(PPh₃)₄ | C-C | Versatile C-C bond formation for introducing various substituents. |
| C-H Activation | Pyrazine + Coupling Partner | Pd(OAc)₂ | C-C | Direct functionalization of the pyrazine core without pre-halogenation. |
Dehydrogenative Coupling Routes for Pyrazine Derivatives
Dehydrogenative coupling represents a highly atom-economical and sustainable strategy for constructing molecular complexity, as the only byproducts are typically hydrogen gas and water. oup.comnih.gov In the context of pyrazine synthesis, base-metal catalysts, particularly those based on earth-abundant manganese, have been effectively used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to yield symmetrically substituted pyrazines. oup.comtripod.comjasco.hu
This approach involves the formation of the pyrazine ring itself from acyclic precursors. oup.com For example, the self-coupling of a substituted 1,2-aminoalcohol can produce a 2,5-disubstituted pyrazine. nih.gov While this method typically yields symmetrical products, it provides a green pathway to the core pyrazine scaffold, which can then be subjected to further functionalization (e.g., chlorination and formylation) to arrive at the target molecule, this compound. The use of manganese pincer complexes highlights a shift away from precious metal catalysts like ruthenium, aligning with green chemistry principles. oup.comnih.gov
Biocatalytic Approaches and Green Chemistry Principles in Pyrazine Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform reactions under mild, aqueous conditions with high selectivity. mdpi.com For pyrazine synthesis, this approach is particularly attractive as many pyrazines are used as flavor compounds, where green manufacturing processes are highly desirable.
A notable biocatalytic method involves the use of L-threonine dehydrogenase to generate aminoacetone in situ from L-threonine. mdpi.com The aminoacetone can then dimerize and undergo further reactions to form asymmetric trisubstituted pyrazines under environmentally benign conditions. mdpi.com Another green approach is the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines using immobilized lipases, such as Lipozyme® TL IM. google.com This method avoids hazardous reagents and simplifies product work-up. google.com
These biocatalytic strategies exemplify key principles of green chemistry:
Use of Renewable Feedstocks: Employing natural starting materials like amino acids. mdpi.com
Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous media.
High Selectivity: Enzymes can provide excellent regio-, chemo-, and enantioselectivity, reducing byproduct formation.
Biodegradable Catalysts: Enzymes are non-toxic and biodegradable. google.com
Table 2: Comparison of Biocatalytic and Traditional Synthesis for Pyrazine Derivatives
| Feature | Biocatalytic Synthesis | Traditional Chemical Synthesis |
|---|---|---|
| Catalyst | Enzymes (e.g., Dehydrogenases, Lipases) | Metal catalysts, strong acids/bases |
| Solvents | Often aqueous buffers, green solvents | Often volatile organic compounds (VOCs) |
| Temperature | Mild (e.g., 25-50 °C) | Often elevated temperatures or cryogenic conditions |
| Byproducts | Minimal, often biodegradable | Can include hazardous or toxic waste |
| Selectivity | High (regio-, enantio-, chemo-selectivity) | Can require protecting groups to achieve selectivity |
| Sustainability | High (renewable, biodegradable) | Generally lower, relies on finite resources |
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. ablelab.eu These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and streamlined scalability. ablelab.eumdpi.com
For the multi-step synthesis of a complex molecule like this compound, flow chemistry enables a "telescoped" reaction sequence. google.com In this approach, the effluent from one reactor, containing a newly formed intermediate, is directly fed into the next reactor where a subsequent transformation occurs without manual isolation. This can dramatically reduce reaction times and waste generation.
The synthesis of pyrazinamide derivatives has been successfully adapted to a continuous-flow system, demonstrating the applicability of this technology to pyrazine chemistry. google.comtandfonline.com A hypothetical flow synthesis for the target compound could involve sequential packed-bed or micro-reactors for chlorination, methylation (e.g., via a metal-catalyzed coupling), and finally, formylation of a pyrazine precursor. The precise control over residence time, temperature, and stoichiometry afforded by flow reactors can lead to higher yields and purities compared to batch methods. ablelab.eu
Purification and Isolation Techniques for this compound
The effective purification and isolation of the final product are critical to obtaining this compound in high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture. Standard methods for purifying substituted pyrazines include liquid-liquid extraction, column chromatography, and recrystallization. oup.commdpi.com
Liquid-Liquid Extraction (LLE): This is often the first step in work-up, used to separate the target compound from aqueous solutions or to remove water-soluble impurities. Solvents like ethyl acetate (B1210297) or methyl-t-butyl ether (MTBE) are commonly used to extract pyrazine derivatives from aqueous reaction mixtures. oup.comnih.gov
Column Chromatography: This is the most versatile and widely used purification method. For pyrazine derivatives, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is typical. jasco.hu A gradient of non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the compounds. oup.com The polarity of the eluent is gradually increased to separate the desired product from less polar starting materials and more polar byproducts. For challenging separations of closely related pyrazines, high-performance silica with a larger surface area can provide superior resolution. jasco.hu In some cases, reversed-phase chromatography using C18-bonded silica can also be effective. oup.comnih.gov
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization can be a highly effective final purification step to obtain crystalline material. This technique relies on the differential solubility of the compound and impurities in a chosen solvent or solvent system at different temperatures. For halogenated aromatic compounds, solvents such as ethyl acetate, ethanol, or mixtures with non-polar solvents like hexane may be suitable. google.comtandfonline.com
Distillation/Sublimation: For volatile pyrazines, distillation can be an effective purification method. oup.comnih.gov While the aldehyde group in the target compound may reduce its volatility, vacuum distillation or sublimation could be viable options for purification, particularly if impurities are non-volatile.
Table 3: Summary of Purification Techniques
| Technique | Principle | Typical Application for Pyrazine Derivatives |
|---|---|---|
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Initial work-up to separate the product from the aqueous reaction mixture. oup.com |
| Column Chromatography | Differential adsorption on a solid stationary phase. | Primary method for separating the target compound from starting materials and byproducts. jasco.humdpi.com |
| Recrystallization | Difference in solubility at varying temperatures. | Final purification step to obtain a high-purity crystalline solid. google.com |
| Distillation | Separation based on differences in boiling points. | Purification of volatile pyrazine derivatives, often under vacuum. oup.com |
Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Methylpyrazine 2 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The aldehyde group attached to the pyrazine (B50134) ring is a primary site for various chemical reactions, including oxidation, reduction, nucleophilic additions, and condensations. The electrophilic nature of the carbonyl carbon is significantly influenced by the electron-withdrawing character of the pyrazine ring.
Oxidation Reactions of Pyrazine Carbaldehydes
The aldehyde functional group of pyrazine carbaldehydes is susceptible to oxidation, typically yielding the corresponding pyrazine-2-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. For instance, combinations of vanadium derivatives with pyrazine-2-carboxylic acid (PCA) have been shown to catalyze the oxidation of various organic compounds, highlighting the stability of the pyrazinecarboxylic acid structure once formed. rsc.org
Another potential oxidation pathway for pyrazine derivatives involves N-oxidation of the nitrogen atoms within the pyrazine ring. researchgate.net Reagents like dimethyldioxirane (B1199080) or peroxy acids (e.g., trifluoroperacetic acid) can be used to form pyrazine N-oxides. researchgate.net In the case of 5-Chloro-6-methylpyrazine-2-carbaldehyde, oxidation could potentially lead to the carboxylic acid, the N-oxide, or a combination of both, depending on the specific reagents and reaction conditions employed.
Table 1: Potential Oxidation Products
| Starting Material | Oxidizing Agent | Potential Product(s) |
|---|---|---|
| This compound | Standard Oxidants (e.g., KMnO₄, CrO₃) | 5-Chloro-6-methylpyrazine-2-carboxylic acid |
Reduction Reactions of the Aldehyde Group
The aldehyde group can be readily reduced to a primary alcohol, yielding (5-Chloro-6-methylpyrazin-2-yl)methanol. This transformation is typically accomplished using common reducing agents. The choice of reagent allows for selectivity, as the pyrazine ring itself can undergo reduction under more forceful conditions.
Standard hydride reagents are effective for this conversion:
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the aldehyde to an alcohol without affecting the aromatic pyrazine ring.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would also effectively reduce the aldehyde. However, its high reactivity may pose a risk of over-reduction or reaction with the chloro substituent.
Electrochemical methods have also been employed to study the reduction of pyrazine derivatives, which typically involves the ring system. researchgate.net For the selective reduction of the aldehyde, chemical methods are generally preferred.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the aldehyde is electrophilic and serves as a site for nucleophilic attack. masterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org The electron-withdrawing nature of the chloro- and nitrogen-substituted pyrazine ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to benzaldehyde.
Key examples of nucleophilic addition include:
Grignard Reactions: Organomagnesium halides (R-MgX) can add to the carbonyl group to form secondary alcohols after an acidic workup. This reaction is crucial for forming new carbon-carbon bonds. researchgate.net
Cyanohydrin Formation: The addition of cyanide ions (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate in organic synthesis.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond.
The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate which is then typically protonated. libretexts.orglibretexts.org
Table 2: Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride | Primary Alcohol |
| Organometallic | Ethylmagnesium bromide | Secondary Alcohol |
| Cyanide | Sodium cyanide / HCl | Cyanohydrin |
Condensation Reactions with Nitrogen-Containing Compounds
Aldehydes readily undergo condensation reactions with primary amines and related nitrogen-containing compounds to form imines, also known as Schiff bases. This reaction is of significant importance in the synthesis of more complex heterocyclic systems. The reaction of this compound with a primary amine (R-NH₂) would proceed through a hemiaminal intermediate, which then dehydrates to form the corresponding N-substituted imine.
This reactivity is foundational for building larger molecular scaffolds. For instance, the condensation of α-dicarbonyl compounds with diamines is a classic route for synthesizing pyrazines themselves. nih.gov Similarly, the carbaldehyde group on the pre-formed pyrazine ring serves as a handle for further elaboration through reactions with hydrazines, hydroxylamines, and semicarbazides to yield hydrazones, oximes, and semicarbazones, respectively.
Reactivity of the Pyrazine Ring and Substituents
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Pyrazine Ring
The chlorine atom on the pyrazine ring is susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. slideshare.net The viability of this reaction is significantly enhanced by the electronic properties of the pyrazine ring and its substituents.
The SNAr mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of this reaction is heavily influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge of the Meisenheimer complex. libretexts.org In this compound, the two ring nitrogens and the carbaldehyde group act as powerful electron-withdrawing groups, strongly activating the chlorine atom for substitution.
A wide variety of nucleophiles can displace the chlorine atom, including:
Alkoxides (R-O⁻) to form ethers.
Amines (R-NH₂) to form substituted aminopyrazines.
Thiols (R-S⁻) to form thioethers.
This pathway provides a versatile method for introducing a range of functional groups onto the pyrazine core.
Table 3: Common Nucleophiles in SNAr Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | Sodium hydroxide | Hydroxy |
| Alkoxide | Sodium methoxide | Methoxy (Ether) |
| Amine | Ammonia (B1221849), Ethylamine | Amino, Ethylamino |
Electrophilic Aromatic Substitution on the Pyrazine Nucleus
The pyrazine ring is notably resistant to electrophilic aromatic substitution (EAS) reactions due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the aromatic system. thieme-connect.de This deactivation is further intensified in acidic media, where the nitrogen atoms can be protonated. thieme-connect.de For this compound, the presence of the electron-withdrawing chloro and carbaldehyde groups further deactivates the ring towards electrophilic attack.
Studies on pyridine (B92270), a related azine, have shown that direct nitration is difficult and often requires harsh conditions, leading to low yields. researchgate.netyoutube.com The introduction of electron-donating groups can increase the reactivity of the ring towards nitration. researchgate.net Similarly, electrophilic halogenation of pyridines often requires forcing conditions. nih.gov Given these precedents, direct electrophilic substitution on the pyrazine nucleus of this compound is expected to be challenging.
Should an electrophilic substitution occur, the position of attack would be influenced by the directing effects of the existing substituents. The methyl group is an ortho, para-director, while the chloro and carbaldehyde groups are meta-directors. The interplay of these directing effects would likely lead to a mixture of products, with substitution anticipated at the less sterically hindered positions.
Transformations Involving the Methyl Group
The methyl group attached to the pyrazine ring is susceptible to a variety of transformations, most notably oxidation. The oxidation of alkyl side chains on aromatic rings is a common reaction. libretexts.org In the context of pyrazines, alkyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) or selenium dioxide. thieme-connect.dedoi.org For instance, 2-methylpyrazine (B48319) can be oxidized to pyrazinoic acid with selenium dioxide in pyridine with high selectivity. acs.org
Another significant transformation is ammoxidation, where the methyl group is converted to a nitrile group. The ammoxidation of 2-methylpyrazine to 2-cyanopyrazine is an industrially important reaction for the synthesis of the antituberculosis drug pyrazinamide (B1679903). nih.gov This reaction is typically carried out at high temperatures over metal oxide catalysts. nih.govresearchgate.net
The benzylic protons of the methyl group also render it susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS). libretexts.org
Rearrangement Reactions of this compound Derivatives
The carbaldehyde group of this compound serves as a handle for the synthesis of various derivatives that can undergo rearrangement reactions. A key example is the formation of an oxime by reaction with hydroxylamine. This oxime derivative can then undergo a Beckmann rearrangement.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com For an aldoxime, such as the one derived from this compound, the rearrangement would typically yield a primary amide. The reaction is often promoted by reagents like phosphorus pentachloride, tosyl chloride, or strong acids. wikipedia.orgrsc.org The stereochemistry of the oxime (syn or anti) can influence the course of the rearrangement.
Reaction Mechanism Elucidation for Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and optimizing conditions.
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic studies specifically for reactions of this compound are scarce in the published literature. However, kinetic data from related systems provide valuable insights.
For nucleophilic aromatic substitution (SNAr) on chloropyrazines, the reactions generally follow second-order kinetics, with the rate dependent on the concentrations of both the chloropyrazine and the nucleophile. libretexts.orgnih.gov The reactivity of halopyrazines is generally greater than that of the corresponding halopyridines. thieme-connect.de The presence of electron-withdrawing groups, such as the carbaldehyde group in the target molecule, is expected to increase the rate of nucleophilic substitution by stabilizing the Meisenheimer complex intermediate. researchgate.net
In the oxidation of methylpyrazines, a study on the liquid-phase oxidation of 2-methylpyrazine with selenium dioxide found the reaction to follow second-order kinetics with an activation energy of 35 kcal/mol. acs.org This suggests a bimolecular rate-determining step, likely involving the attack of the oxidizing agent on the methyl group.
The table below summarizes expected kinetic parameters for key transformations based on analogous systems.
| Transformation | Expected Reaction Order | Factors Influencing Rate |
|---|---|---|
| Nucleophilic Aromatic Substitution (on Chloro group) | Second Order | Concentration of nucleophile, solvent polarity, nature of the leaving group |
| Oxidation of Methyl Group (e.g., with SeO₂) | Second Order | Concentration of oxidizing agent, temperature, solvent |
| Beckmann Rearrangement (of the corresponding oxime) | Typically First Order (in oxime) | Acid concentration, temperature, nature of the rearranging group |
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis plays a pivotal role in many of the transformations involving pyrazine derivatives, enabling reactions that would otherwise be sluggish or unselective.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions on halopyrazines. rsc.org Reactions such as Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds at the position of the chloro substituent. Iron-catalyzed cross-coupling of chloropyrazines with Grignard reagents has also been reported. rsc.org These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps.
Catalytic Hydrogenation: The chloro group on the pyrazine ring can be removed via catalytic hydrogenation. d-nb.infoclariant.com This reductive dehalogenation is often carried out using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. Catalytic hydrogenation can also be employed to reduce the carbaldehyde group to a hydroxymethyl group or further to a methyl group, depending on the reaction conditions and catalyst used. nih.govmdpi.com
Catalytic Oxidation: The oxidation of the methyl group can be facilitated by catalysts. For instance, the ammoxidation of 2-methylpyrazine to 2-cyanopyrazine is a catalytic process employing mixed metal oxide catalysts. nih.gov Aerobic oxidation of methyl groups on aromatic nuclei can also be catalyzed by metallophthalocyanines. mdpi.com
The table below provides an overview of catalytic systems relevant to the transformation of this compound.
| Transformation | Catalyst Type | Examples of Catalysts | Role of Catalyst |
|---|---|---|---|
| Cross-Coupling (at Chloro position) | Transition Metal | Pd(dppb)Cl₂, Fe(acac)₃ | Facilitates C-C bond formation |
| Reductive Dehalogenation | Transition Metal | Pd/C | Activates H₂ for reduction |
| Ammoxidation of Methyl Group | Mixed Metal Oxide | CrVPO/Al₂O₃ | Facilitates oxidation and nitrogen incorporation |
| Aerobic Oxidation of Methyl Group | Metallo-organic Complex | Iron Phthalocyanine | Activates molecular oxygen |
Derivatization Strategies and Novel Pyrazine Compound Synthesis from 5 Chloro 6 Methylpyrazine 2 Carbaldehyde
Synthesis of Carboxylic Acid Derivatives from 5-Chloro-6-methylpyrazine-2-carbaldehyde
The transformation of the aldehyde moiety into a carboxylic acid is a foundational step for a wide range of derivatization strategies. This oxidation creates 5-chloro-6-methylpyrazine-2-carboxylic acid, a key intermediate that opens the door to the synthesis of esters, amides, hydrazides, and other related structures. The oxidation of the aldehyde group on the pyrazine (B50134) ring is a standard organic transformation that can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Pinnick oxidation conditions (sodium chlorite (B76162) and a scavenger), to yield the corresponding carboxylic acid. This carboxylic acid is the direct precursor for the derivatives discussed below.
Once 5-chloro-6-methylpyrazine-2-carboxylic acid is obtained, it can be readily converted into esters and amides, which are common motifs in pharmacologically active molecules.
Esterification: The synthesis of methyl 5-chloro-6-methylpyrazine-2-carboxylate can be achieved through standard esterification procedures. A common method involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions. This straightforward reaction provides the methyl ester, a crucial intermediate for further derivatization, particularly for the synthesis of hydrazides.
Amidation: The synthesis of amides from 5-chloro-6-methylpyrazine-2-carboxylic acid typically involves a two-step process or the use of a coupling agent. The carboxylic acid can first be converted to a more reactive acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with a primary or secondary amine to form the desired amide.
Alternatively, modern coupling reagents can facilitate the direct formation of an amide bond between the carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate. Reagents such as propyl phosphonic anhydride (B1165640) (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used for this purpose. For instance, the condensation of a substituted pyrazine-2-carboxylic acid with various amines in the presence of T3P and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) provides a general and efficient route to a variety of pyrazine-2-carboxamides.
A study on related pyrazine systems demonstrated the synthesis of a series of amides by reacting 6-chloropyrazine-2-carboxylic acid chloride with various substituted anilines, yielding the corresponding N-aryl amides. This highlights a well-established pathway for generating diverse amide libraries from the pyrazine core.
Table 1: Examples of Amidation Reaction Conditions for Pyrazine Carboxylic Acids
| Carboxylic Acid Precursor | Amine | Coupling Reagent/Method | Base | Solvent | Product Type |
| Substituted Pyrazine-2-carboxylic acid | N-heteroarylpiperazine | T3P | DIPEA | DMF | Piperazine Amide |
| 6-Chloropyrazine-2-carboxylic acid | Substituted Aniline | Acyl Chloride Formation (SOCl₂) | - | - | N-Aryl Amide |
| General Carboxylic Acid | Primary/Secondary Amine | EDCI/HOBt | - | DMF/DCM | General Amide |
Hydrazide and hydrazone derivatives of pyrazines are of significant interest due to their prevalence in biologically active compounds. These functionalities can be readily introduced starting from the ester derivative of 5-chloro-6-methylpyrazine-2-carboxylic acid.
Hydrazide Synthesis: The synthesis of 5-chloro-6-methylpyrazine-2-carbohydrazide is typically accomplished through the hydrazinolysis of the corresponding methyl or ethyl ester. The reaction involves refluxing the ester (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent like ethanol. The hydrazide product often precipitates from the reaction mixture upon cooling and can be isolated in high purity by filtration and recrystallization. This straightforward conversion is highly efficient and provides the key building block for hydrazone synthesis.
Hydrazone Synthesis: Hydrazones are synthesized by the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). 5-Chloro-6-methylpyrazine-2-carbohydrazide can be reacted with a wide variety of substituted aromatic or aliphatic aldehydes in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid), to yield the corresponding hydrazone derivatives. These reactions capitalize on the nucleophilic nature of the terminal nitrogen atom of the hydrazide and the electrophilic carbonyl carbon of the aldehyde or ketone. Research on the closely related 5-methylpyrazine-2-carbohydrazide (B1341549) has shown that it readily reacts with differently substituted aromatic carbonyl compounds to produce a library of hydrazones.
Table 2: Synthesis of Hydrazone Derivatives from 5-Methylpyrazine-2-carbohydrazide
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | 85 | 240-242 |
| 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-5-methylpyrazine-2-carbohydrazide | 88 | 271-273 |
| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-5-methylpyrazine-2-carbohydrazide | 86 | 265-267 |
| 2-Hydroxy-1-naphthaldehyde | (E)-N'-(2-hydroxy-1-naphthylidene)-5-methylpyrazine-2-carbohydrazide | 88 | >300 |
Data adapted from studies on 5-methylpyrazine-2-carbohydrazide, illustrating a general synthetic strategy.
Halogen-Directed Functionalization and Coupling Reactions
The chlorine atom on the pyrazine ring of this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation. This allows for the modification and elaboration of the pyrazine core, significantly increasing molecular complexity. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. rsc.org
Palladium-catalyzed cross-coupling reactions have been successfully applied to halogenated pyrazines to introduce new aryl, vinyl, or alkyl substituents. rsc.org
Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent (like a boronic acid) with an organic halide, is a robust method for forming C-C bonds. Chloropyrazines can effectively participate in Suzuki couplings with various aryl boronic acids. rsc.orgmdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., dppf, X-Phos), in the presence of a base like K₂CO₃, Cs₂CO₃, or KF. rsc.orgnih.gov For example, 3-chloro-2,5-dimethylpyrazine (B41552) has been shown to undergo Suzuki coupling with 2-methoxynaphthylboronic acid, demonstrating the feasibility of this reaction on electron-rich chloropyrazines, albeit sometimes requiring longer reaction times. rsc.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. While the toxicity of organotin reagents is a drawback, the reaction is highly effective. Chloropyrazines can be coupled with various organostannanes under standard Stille conditions, typically involving a palladium catalyst like Pd(PPh₃)₄ and sometimes a copper(I) co-catalyst. organic-chemistry.orgharvard.edu
Heck Reaction: The Heck reaction forms a C-C bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgwikipedia.org Halogenated pyrazines can serve as the halide component in this reaction. For instance, 2,3-dichloropyrazine (B116531) has been successfully coupled with acrylates and styrenes using a Pd(OAc)₂/X-Phos catalyst system. rsc.org This demonstrates that the chloro-substituent on the pyrazine ring can be used to introduce alkenyl groups, further functionalizing the core structure.
The chlorine atom on the electron-deficient pyrazine ring is susceptible to replacement by nucleophiles, providing a direct route to aminated and alkylated products.
Amination: The introduction of an amino group can be achieved through two primary methods: nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr): Due to the electron-withdrawing nature of the two nitrogen atoms in the ring, chloropyrazines are activated towards SₙAr. rsc.org The reaction involves treating the chloropyrazine with a primary or secondary amine, often at elevated temperatures and sometimes in the presence of a base. researchgate.net This method is often preferred for amination of chloropyrazines due to its simplicity and the avoidance of metal catalysts. rsc.orgresearchgate.net
Buchwald-Hartwig Amination: For less reactive systems or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines. The reaction requires a palladium precatalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.org
Alkylation: While less common than arylation, direct alkylation at the chloro-position can be achieved. Nickel-catalyzed Kumada-Corriu cross-coupling, for example, has been used to couple 2-chloropyrazine (B57796) derivatives with Grignard reagents like 3-methylbutylmagnesium bromide to afford alkyl-substituted pyrazines. mdpi.com This demonstrates a viable pathway for introducing alkyl chains onto the pyrazine ring.
Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The dual reactivity of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pteridines and thienopyrazines. beilstein-journals.org These reactions often involve a sequence where one functional group is modified, followed by a cyclization reaction involving the second functional group.
A common strategy involves the initial conversion of the chloro group into an amino group via the amination methods described in section 4.2.2. This yields 5-amino-6-methylpyrazine-2-carbaldehyde, a valuable intermediate. This aminopyrazine derivative can then undergo condensation reactions with various reagents to form a new fused ring.
For example, the synthesis of pteridines (pyrazino[2,3-d]pyrimidines) can be achieved by reacting a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.netijrpr.com Conversely, an aminopyrazine-carbaldehyde, like the one derived from the starting material, can react with compounds containing an activated methylene (B1212753) group adjacent to a nitrile (e.g., malononitrile) or other suitable C-N-C synthons to construct the fused pyrimidine (B1678525) ring of the pteridine (B1203161) system. rsc.orgijfmr.com
Similarly, thienopyrazines can be synthesized by constructing a thiophene (B33073) ring fused to the pyrazine core. google.comresearchgate.net One approach involves a condensation reaction between a 1,2-diaminopyrazine and a 1,2-dicarbonyl compound containing a sulfur atom, or by building the thiophene ring onto the pyrazine through sequential substitution and cyclization reactions. For example, a precursor could be functionalized at the 5- and 6-positions with groups that can subsequently cyclize to form the thiophene ring. mdpi.commdpi.com
Synthesis of Pyrrolo[2,3-b]pyrazine Scaffolds
A prominent strategy for the synthesis of the pyrrolo[2,3-b]pyrazine scaffold from this compound involves a reaction analogous to the Fischer indole (B1671886) synthesis. umich.eduwikipedia.orgwikipedia.org This classical reaction for indole formation can be adapted to create the pyrrole (B145914) ring fused to the pyrazine core.
The proposed synthetic pathway commences with the condensation of this compound with a substituted hydrazine, such as phenylhydrazine, under mildly acidic conditions to form the corresponding pyrazinylhydrazone. This intermediate can then be subjected to acid-catalyzed cyclization, typically by heating in the presence of a Brønsted or Lewis acid like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). wikipedia.orgrsc.org The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated hydrazone, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the stable pyrrolo[2,3-b]pyrazine ring system. wikipedia.orgwikipedia.org
A generalized scheme for this transformation is presented below:
Scheme 1: Proposed Synthesis of a Pyrrolo[2,3-b]pyrazine Derivative
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Phenylhydrazine | Ethanol, Acetic acid (catalyst), Reflux | This compound phenylhydrazone |
| 2 | This compound phenylhydrazone | Polyphosphoric acid (PPA), 150-180 °C | 5-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-b]pyrazine |
This approach allows for the introduction of diversity at the N-7 position of the pyrrolo[2,3-b]pyrazine core by varying the substituted hydrazine used in the initial condensation step.
Pyrazine-Fused Systems in Advanced Organic Synthesis
The aldehyde group in this compound is a key functional handle for the construction of various other pyrazine-fused heterocyclic systems through condensation and multicomponent reactions.
One such strategy is the Knoevenagel condensation , which involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. wikipedia.org This reaction can be the initial step in a sequence to build fused rings. For example, condensation with malononitrile, followed by further cyclization, can lead to the formation of pyrazino[2,3-c]pyridazines or other related heterocycles. The choice of the active methylene compound and the subsequent reaction conditions dictate the final fused ring system.
Another powerful method for constructing fused thiophene rings onto the pyrazine core is the Gewald reaction . umich.eduwikipedia.org This multicomponent reaction typically involves an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. umich.edu By employing this compound in a Gewald reaction, it is possible to synthesize thieno[2,3-b]pyrazines, which are of interest in medicinal chemistry.
A representative scheme for a Knoevenagel condensation is shown below:
Scheme 2: Knoevenagel Condensation of this compound
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |
| This compound | Malononitrile | Piperidine | 2-((5-Chloro-6-methylpyrazin-2-yl)methylene)malononitrile |
| This compound | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(5-chloro-6-methylpyrazin-2-yl)acrylate |
These condensation products can then undergo further intramolecular cyclization reactions to afford a variety of pyrazine-fused systems.
Development of Libraries of Novel this compound Analogues
The development of chemical libraries based on the this compound scaffold is crucial for exploring the structure-activity relationships of new chemical entities. Two major strategies for generating such libraries are transition metal-catalyzed cross-coupling reactions and multicomponent reactions.
The chloro-substituent on the pyrazine ring is ideally suited for palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the chloropyrazine with various boronic acids or their esters. mdpi.comnih.govresearchgate.net This reaction is known for its high tolerance of functional groups, making it a robust method for library synthesis. Similarly, the Buchwald-Hartwig amination can be employed to introduce diverse primary and secondary amines at the chloro-position, leading to a library of aminated pyrazine derivatives. wikipedia.orgorganic-chemistry.org These reactions provide a powerful tool for systematically modifying the pyrazine core to explore its chemical space.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with a 5-Chloropyrazine Derivative
| Aryl Boronic Acid | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-6-methylpyrazine-2-carbaldehyde |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methoxyphenyl)-6-methylpyrazine-2-carbaldehyde |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 5-(Thiophen-2-yl)-6-methylpyrazine-2-carbaldehyde |
Multicomponent reactions (MCRs) offer another efficient approach to generating libraries of complex molecules in a single step. The Ugi four-component reaction , for instance, can utilize this compound as the aldehyde component, along with an amine, a carboxylic acid, and an isocyanide, to produce a library of α-acylamino carboxamides. nih.govnih.govmdpi.comresearchgate.netmdpi.com The diversity of the resulting library is directly related to the number of different starting materials used for each component. This strategy allows for the rapid generation of a large number of structurally diverse analogues for biological screening.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 6 Methylpyrazine 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
¹H NMR spectroscopy of pyrazine (B50134) derivatives provides characteristic chemical shifts for the aromatic protons. For the parent pyrazine, the protons appear as a singlet at approximately 8.6 ppm. In substituted pyrazines, the chemical shifts and coupling patterns of the ring protons are influenced by the electronic effects of the substituents. For instance, in 5-Chloro-6-methylpyrazine-2-carbaldehyde, the aldehyde proton (CHO) is expected to resonate at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The remaining aromatic proton on the pyrazine ring would appear as a singlet, with its chemical shift influenced by the chloro, methyl, and carbaldehyde groups. The methyl protons would exhibit a singlet in the aliphatic region, generally around 2.5-3.0 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyrazine ring typically resonate in the aromatic region (120-160 ppm). The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often above 190 ppm. The methyl carbon will have a characteristic chemical shift in the aliphatic region, usually between 15 and 25 ppm. The specific chemical shifts of the ring carbons are dictated by the substitution pattern. For example, carbons directly attached to the electron-withdrawing chloro and carbaldehyde groups will be shifted downfield, while the carbon attached to the electron-donating methyl group will be shifted upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.5 - 10.5 | - |
| Pyrazine H | 8.5 - 9.0 | - |
| Methyl H | 2.5 - 3.0 | - |
| Aldehyde C | - | > 190 |
| Pyrazine C-Cl | - | 145 - 155 |
| Pyrazine C-CH₃ | - | 150 - 160 |
| Pyrazine C-CHO | - | 140 - 150 |
| Pyrazine C-H | - | 130 - 140 |
| Methyl C | - | 15 - 25 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu In a COSY spectrum of a derivative of this compound with adjacent protons, cross-peaks would be observed between the signals of these coupled protons. youtube.comyoutube.com This is particularly useful for assigning protons in more complex substituted pyrazine rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edu Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection. This allows for the definitive assignment of the protonated carbons in the molecule. For this compound, this would confirm the assignments of the aromatic C-H and the methyl C-H groups. ufrgs.br
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is invaluable for piecing together the molecular skeleton by identifying long-range connectivities. For example, in this compound, the aldehyde proton would show correlations to the C2 and C3 carbons of the pyrazine ring. The methyl protons would show correlations to C6 and C5. These correlations provide definitive evidence for the substitution pattern on the pyrazine ring. youtube.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions, respectively. A prominent and sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group would be observed in the region of 1710-1680 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring typically appear in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring also provide structural information. For related pyrazine structures, C-H in-plane bending modes are observed in the IR spectrum at 1485, 1413, and 1065 cm⁻¹. researchgate.net A study on 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, a derivative, utilized FT-IR spectroscopy for vibrational analysis. researchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the pyrazine ring are often strong in the Raman spectrum. The C-Cl and C-CH₃ stretching vibrations would also be observable. The ring breathing mode, a symmetric vibration of the entire pyrazine ring, is a characteristic feature in the Raman spectra of pyrazine derivatives and is reported to be at 1049 cm⁻¹ for 2-chloropyrazine (B57796). researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2850 | 2980 - 2850 |
| Aldehyde C=O | Stretching | 1710 - 1680 | 1710 - 1680 |
| Pyrazine C=N, C=C | Stretching | 1600 - 1400 | 1600 - 1400 |
| Pyrazine Ring | Breathing | - | ~1000-1100 |
| C-Cl | Stretching | < 800 | < 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₆H₅ClN₂O), the molecular ion peak (M⁺) would be expected at m/z 156, with an M+2 peak at m/z 158 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (CHO, M-29). libretexts.org Halogenated aromatic compounds often undergo cleavage of the carbon-halogen bond. youtube.com Therefore, a significant fragment corresponding to the loss of a chlorine atom (M-35) would be expected. Alpha-cleavage next to the pyrazine ring could also occur, leading to further fragmentation. The fragmentation of the pyrazine ring itself can lead to characteristic ions. researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
| 156/158 | [C₆H₅ClN₂O]⁺ | Molecular Ion (M⁺) |
| 155/157 | [C₆H₄ClN₂O]⁺ | Loss of H radical |
| 127/129 | [C₅H₅ClN₂]⁺ | Loss of CHO radical |
| 121 | [C₆H₅N₂O]⁺ | Loss of Cl radical |
| 93 | [C₅H₅N₂]⁺ | Loss of CHO and Cl radicals |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₆H₅ClN₂O), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be identifiable through its characteristic isotopic pattern, with the M+2 peak having approximately one-third the intensity of the molecular ion peak.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would provide an unambiguous confirmation of the compound's connectivity and stereochemistry. The resulting crystal structure would detail the planarity of the pyrazine ring and the orientation of the chloro, methyl, and carbaldehyde substituents.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, potential interactions could include weak hydrogen bonds involving the aldehyde oxygen and C-H donors, as well as interactions involving the chlorine atom and the pyrazine ring. Understanding these interactions is crucial for predicting and explaining the physical properties of the solid material.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Correlation of Electronic Spectra with Molecular Structure
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show absorptions corresponding to π-π* and n-π* transitions within the pyrazine ring and the carbonyl group. The positions and intensities of these absorption bands are sensitive to the substituents on the pyrazine ring. Fluorescence spectroscopy would indicate whether the molecule emits light after being electronically excited and would provide information about its excited state properties. The correlation of these spectra with the molecular structure would involve understanding how the chloro, methyl, and carbaldehyde groups influence the electronic energy levels of the pyrazine system.
Due to the absence of specific experimental data for this compound in the searched scientific literature, the detailed research findings and data tables requested cannot be provided at this time.
Solvatochromic Effects on Absorption and Emission Characteristics
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the solvatochromic effects on the absorption and emission characteristics of this compound. Research detailing the systematic investigation of this particular compound's photophysical properties in a range of solvents with varying polarities appears to be unavailable in the public domain.
However, the study of solvatochromism in related pyrazine derivatives provides a foundational understanding of the expected behavior. Generally, pyrazine-containing molecules with donor-acceptor functionalities exhibit solvatochromism, where the polarity of the solvent influences the electronic absorption (UV-Vis) and emission (fluorescence) spectra. This phenomenon is attributed to the differential solvation of the ground and excited states of the molecule.
For a hypothetical study on this compound, one would anticipate that the pyrazine ring, particularly with the electron-withdrawing chloro and carbaldehyde groups, would act as an electron acceptor. The methyl group has a weak electron-donating effect. In such a system, an increase in solvent polarity would likely lead to a bathochromic (red) shift in the emission spectrum. This is because the excited state, which is typically more polar than the ground state in such donor-acceptor systems, is stabilized to a greater extent by polar solvent molecules.
A representative, though hypothetical, data set for the solvatochromic effects on a pyrazine derivative with similar electronic characteristics is presented below to illustrate the concept.
Hypothetical Solvatochromic Data for a Pyrazine Derivative
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λabs, nm) |
|---|---|---|
| n-Hexane | 31.0 | 320 |
| Toluene | 33.9 | 325 |
| Dichloromethane | 40.7 | 330 |
| Acetone | 42.2 | 335 |
| Acetonitrile | 45.6 | 338 |
| Ethanol | 51.9 | 342 |
| Methanol | 55.4 | 345 |
| Solvent | Polarity Index (ET(30)) | Emission Maximum (λem, nm) |
|---|---|---|
| n-Hexane | 31.0 | 410 |
| Toluene | 33.9 | 425 |
| Dichloromethane | 40.7 | 440 |
| Acetone | 42.2 | 455 |
| Acetonitrile | 45.6 | 465 |
| Ethanol | 51.9 | 475 |
| Methanol | 55.4 | 480 |
In this hypothetical scenario, a clear positive solvatochromism is observed in the emission spectra, with a significant red shift as the solvent polarity increases. The absorption spectra show a less pronounced, but still present, red shift, which is also indicative of the stabilization of the excited state in more polar environments.
Further empirical research is necessary to definitively characterize the solvatochromic behavior of this compound and to generate precise data for its absorption and emission characteristics in various solvents. Such studies would be valuable for applications in designing solvent-sensitive fluorescent probes and for understanding the photophysical properties of substituted pyrazine systems.
Theoretical and Computational Investigations of 5 Chloro 6 Methylpyrazine 2 Carbaldehyde
Quantum Chemical Calculations (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. However, specific DFT studies on 5-Chloro-6-methylpyrazine-2-carbaldehyde are not found in the surveyed literature. Such studies would typically involve:
Molecular Geometry Optimization and Conformational Analysis
This analysis would determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. Bond lengths, bond angles, and dihedral angles would be calculated and presented in tabular form. For example, a hypothetical table of optimized geometric parameters might look like this:
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C3 | 1.39 Å |
| Bond Length | C5-Cl | 1.74 Å |
| Bond Angle | N1-C2-C3 | 122.5° |
| Dihedral Angle | N1-C2-C(aldehyde)-O | 180.0° |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.
Table 2: Hypothetical FMO Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Electrostatic Potential Surface (ESP) Analysis
An ESP map would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
Fukui Functions for Reactivity Prediction
Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. This provides a more quantitative measure of local reactivity than ESP analysis alone.
Molecular Dynamics (MD) Simulations
No specific molecular dynamics simulation studies for this compound were identified.
Conformational Dynamics and Stability in Solution
MD simulations could be employed to study the behavior of the molecule in a solvent over time. This would provide information on its conformational flexibility, stability, and interactions with solvent molecules.
Interaction with Solvents and Other Molecules
The interaction of a solute molecule with its surrounding solvent can significantly influence its chemical reactivity, stability, and spectroscopic properties. Computational chemistry offers powerful tools to investigate these interactions at a molecular level. For a molecule like this compound, understanding its behavior in different solvents is crucial for predicting reaction outcomes and designing experimental conditions.
Computational models can be used to study both non-specific and specific solute-solvent interactions. Non-specific interactions are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into the effects of solvent polarity on the electronic structure and geometry of the solute. For instance, studies on other heterocyclic compounds have shown that solvents with higher dielectric constants can lead to different reaction pathways. researchgate.net
Furthermore, computational methods are instrumental in studying the interaction of pyrazine (B50134) derivatives with biological macromolecules. For example, molecular docking and MD simulations have been used to investigate the binding of substituted pyrazines to proteins like human serum albumin (HSA). researchgate.net These studies reveal the key intermolecular forces, such as hydrophobic interactions and hydrogen bonds, that govern the binding affinity and stability of the complex. researchgate.net Such an approach could be used to predict the potential biological interactions of this compound.
Table 1: Illustrative Data on Solvatochromic Shifts of a Substituted Pyrazine
| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λmax, nm) |
| n-Hexane | 1.88 | 280 |
| Dichloromethane | 8.93 | 285 |
| Acetonitrile | 37.5 | 288 |
| Water | 80.1 | 292 |
Note: This table is illustrative and based on general trends observed for similar compounds, not specific experimental or calculated data for this compound.
Reaction Mechanism Predictions using Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a substituted pyrazine like this compound, computational studies can be employed to predict the most likely reaction pathways for various transformations, such as nucleophilic substitution, oxidation, or reduction.
A key aspect of predicting reaction mechanisms is the identification and characterization of transition states (TS) and reaction intermediates. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.
For example, in a nucleophilic aromatic substitution reaction involving this compound, computational analysis could be used to compare the energy barriers for substitution at the chloro-substituted carbon versus other positions on the pyrazine ring. This would help in predicting the regioselectivity of the reaction. The nature of the substituent groups (chloro, methyl, and carbaldehyde) would significantly influence the electron distribution in the pyrazine ring and, consequently, the activation energies for different reaction pathways.
Beyond analyzing known reactions, computational chemistry plays a proactive role in the design of new synthetic routes. By calculating the thermodynamic and kinetic parameters for various potential reactions, chemists can identify the most promising pathways before embarking on extensive experimental work. This in silico approach can save significant time and resources.
For instance, if the goal is to synthesize a more complex molecule starting from this compound, computational tools can be used to screen a variety of potential reactants and catalysts. By predicting the reaction energies and identifying potential side reactions, it is possible to optimize the reaction conditions for yield and selectivity. This approach is becoming increasingly important in the field of computer-assisted organic synthesis.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, these methods can provide simulated spectra that can be compared with experimental data.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. This information is crucial for interpreting experimental IR and Raman spectra. For instance, a computational study on a halogen-substituted pyrazine-2-carboxamide derivative successfully used DFT calculations to assign the vibrational wavenumbers based on potential energy distribution (PED). chemrxiv.org
Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Pyrazine Derivative
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| 1 | 3050 | C-H stretch (aromatic) |
| 2 | 2980 | C-H stretch (methyl) |
| 3 | 1710 | C=O stretch (carbaldehyde) |
| 4 | 1580 | C=N/C=C stretch (ring) |
| 5 | 850 | C-Cl stretch |
Note: This table is illustrative and based on typical vibrational frequencies for the functional groups present, not specific calculated data for this compound.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations could predict the π-π* and n-π* transitions characteristic of the pyrazine ring and the carbaldehyde group. The effect of the chloro and methyl substituents on the electronic transitions can also be investigated. Furthermore, computational methods can be used to study the excited state properties of the molecule, including the simulation of fluorescence and phosphorescence spectra. The influence of solvent on the UV-Vis spectra can also be modeled, providing a comprehensive understanding of the molecule's photophysical properties. acs.org
Prediction of Non-Linear Optical Properties (NLO)
In pyrazine derivatives, the pyrazine ring can act as an electron-accepting core. The introduction of substituents can significantly modulate the intramolecular charge transfer (ICT) characteristics, which in turn influences the NLO properties. For this compound, the chlorine atom and the carbaldehyde group are electron-withdrawing, while the methyl group is weakly electron-donating. This arrangement of functional groups is expected to induce a significant dipole moment and enhance the molecular polarizability and hyperpolarizability, which are key determinants of the NLO response.
Computational studies on various pyrazine derivatives have consistently demonstrated that strategic substitution can lead to substantial NLO effects. For instance, creating donor-acceptor (D-A) type structures with pyrazine as the acceptor has been shown to result in large third-order NLO responses. rsc.org The efficiency of ICT, and consequently the magnitude of the NLO properties, is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge.
The key parameters used to quantify NLO properties at the molecular level are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). DFT calculations have become a standard tool for predicting these properties. For example, studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown that extending π-electronic delocalization over the pyrazine, benzene, and thiophene (B33073) rings results in significant hyperpolarizability values. mdpi.com
The following table presents a summary of computationally predicted NLO properties for a selection of pyrazine derivatives from the literature, which can serve as a basis for estimating the potential NLO response of this compound.
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Average Polarizability <α> (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DFT | - | - | 9139.57 |
| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | DFT | - | - | 9048.28 |
Note: The values presented are from computational studies on related pyrazine derivatives and are intended to provide a comparative context for the potential NLO properties of this compound. mdpi.com
The significant hyperpolarizability values observed in these related compounds suggest that this compound is also likely to exhibit a notable NLO response. The presence of the electron-withdrawing chloro and carbaldehyde groups, combined with the methyl group on the pyrazine ring, is anticipated to create a molecule with a significant ground-state dipole moment and considerable charge asymmetry, which are conducive to a strong second-order NLO response (β). Further computational studies, specifically DFT calculations on this compound, would be necessary to quantify its precise NLO parameters.
Applications of 5 Chloro 6 Methylpyrazine 2 Carbaldehyde As a Versatile Chemical Synthon
Role in the Design and Synthesis of Complex Organic Molecules
The inherent reactivity of 5-Chloro-6-methylpyrazine-2-carbaldehyde makes it an important precursor in the construction of elaborate organic molecules. The aldehyde and chloro functionalities act as orthogonal chemical handles, enabling sequential or one-pot reactions to build molecular complexity efficiently.
The synthesis of novel heterocyclic compounds is a cornerstone of modern chemistry, and this compound provides a robust starting point for creating fused and substituted N-heterocycles. beilstein-journals.orgresearchgate.net The aldehyde group can undergo condensation reactions with various binucleophiles, leading to the formation of new rings fused to the pyrazine (B50134) core. For instance, reaction with hydrazines can yield pyrazolopyrazines, while reactions with compounds containing active methylene (B1212753) groups can be used to construct pyridopyrazine systems.
The chloro group is amenable to nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. mdpi.com Techniques such as Suzuki and Buchwald-Hartwig couplings allow for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at this position, further expanding the structural diversity of the resulting heterocyclic systems. researchgate.net The strategic use of these reactions enables chemists to design and synthesize complex, polycyclic aromatic systems with tailored electronic and steric properties. rsc.org
Table 1: Synthetic Utility of Functional Groups in this compound for Heterocycle Synthesis
| Functional Group | Type of Reaction | Resulting Structure/Modification |
| -CHO (Carbaldehyde) | Condensation, Cyclization | Formation of fused rings (e.g., pyrazolopyrazines) |
| Wittig Olefination | Conversion to vinyl-substituted pyrazines | |
| -Cl (Chloro) | Nucleophilic Aromatic Substitution | Introduction of amines, ethers, thioethers |
| Cross-Coupling (e.g., Suzuki) | C-C bond formation with aryl/alkyl groups | |
| -CH₃ (Methyl) | Oxidation/Functionalization | Potential for further modification (less common) |
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. frontiersin.orgbeilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. frontiersin.orgresearchgate.net
The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs, such as the Ugi, Passerini, and Petasis reactions. beilstein-journals.org For example, in a Petasis-type reaction, the pyrazine carbaldehyde can react with an amine and a boronic acid to form a highly substituted aminomethylpyrazine derivative in a single step. beilstein-journals.org This approach allows for the swift assembly of intricate molecular scaffolds built around the pyrazine core, which is a significant advantage in discovery chemistry where speed and structural diversity are paramount. nih.govdiva-portal.org
Integration into Functional Materials (Theoretical and Design Aspects)
The pyrazine ring possesses distinct electronic properties, primarily due to the presence of two nitrogen atoms, which make it an electron-deficient (π-accepting) system. This characteristic is highly desirable in the design of functional organic materials for electronic and optoelectronic applications. rsc.org Theoretical and design studies leverage these properties to conceptualize novel materials where synthons like this compound could serve as key building blocks. emorychem.science
In the field of optoelectronics, particularly in dye-sensitized solar cells (DSSCs), organic molecules are designed to absorb light and facilitate charge separation. rsc.org A common design motif for these sensitizers is the donor-π-acceptor (D-π-A) architecture. rsc.org The pyrazine unit is theoretically an excellent candidate for the acceptor (A) or π-bridge component due to its electron-withdrawing nature. researchgate.netmdpi.com
Computational modeling, often using Density Functional Theory (DFT), is employed to predict the photophysical and electrochemical properties of potential sensitizers. researchgate.nettandfonline.com In these theoretical designs, a pyrazine core derived from a molecule like this compound can be functionalized by attaching electron-donating groups (at the chloro position via cross-coupling) and anchoring groups (derived from the aldehyde). DFT calculations can then predict critical parameters such as the molecule's absorption spectrum, molar extinction coefficient, and the energy levels of its frontier molecular orbitals (HOMO and LUMO), guiding the synthesis of the most promising candidates for high-efficiency devices. mdpi.comtandfonline.com
Pyrazine units are being integrated into the design of advanced materials like conjugated polymers and metal-organic frameworks (MOFs). nih.govnih.gov The inclusion of nitrogen atoms within an aromatic framework serves to stabilize the frontier molecular orbitals and enhance electron affinity, making pyrazine-based materials excellent candidates for n-type (electron-transporting) semiconductors. rsc.org Linearly fused pyrazine rings, as seen in pyrazinacenes, can undergo multi-electron reduction and lead to stable n-type materials. rsc.orgrsc.org
From a design perspective, this compound offers reactive sites that could be used for polymerization. The aldehyde and chloro groups can be transformed into other functionalities suitable for step-growth polymerization methods, such as dehydrohalogenation polymerization. rsc.org Similarly, in the design of MOFs, the nitrogen atoms of the pyrazine ring can coordinate to metal centers, while the other functional groups can be used to link organic spacers, creating porous, crystalline frameworks with potential applications in gas storage, separation, and catalysis. nih.govnih.gov
Strategic Precursor in Medicinal Chemistry Lead Compound Design (Excluding Clinical Outcomes)
The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous compounds developed for a wide range of therapeutic targets. researchgate.netmdpi.com this compound serves as a strategic precursor for generating libraries of novel compounds in the early stages of drug discovery, a process focused on identifying and optimizing "lead compounds". 21umas.edu.yeresearchgate.net
The value of this synthon lies in the ability to systematically and independently modify its functional groups to explore the structure-activity relationship (SAR).
Aldehyde Group: This group is a versatile handle for introducing diversity. It can be converted into an alcohol via reduction, a carboxylic acid via oxidation, or used in reductive amination to introduce a wide variety of amine-containing side chains. Furthermore, it readily undergoes condensation with hydrazines and related compounds to form stable hydrazone derivatives, a common linkage in medicinal chemistry. researchgate.net
Chloro Group: This position is ideal for exploring substitutions on the aromatic core. Modern cross-coupling reactions enable the introduction of an extensive array of substituents, allowing chemists to modulate properties like solubility, metabolic stability, and target-binding affinity. researchgate.netmdpi.com
By employing these transformations, medicinal chemists can create a focused library of analogues from a single, readily available precursor. This systematic approach is fundamental to the lead optimization phase of drug discovery, where small structural changes are made to enhance potency and selectivity for a biological target while improving drug-like properties. nih.gov
Design Principles for Pyrazine-Containing Scaffolds
The design of bioactive molecules often centers on creating a central scaffold that can be readily modified to optimize interactions with a biological target. The pyrazine nucleus is a well-established bioisostere for other aromatic and heteroaromatic rings, and its inclusion in a molecule can significantly influence physicochemical properties such as solubility, polarity, and metabolic stability.
For scaffolds derived from this compound, several design principles can be considered:
Vectorial Diversity: The three distinct functional groups on the pyrazine ring (aldehyde, chloro, and methyl) provide three vectors for chemical diversification. This allows for the systematic exploration of the chemical space around the core scaffold to identify optimal substituents for target binding.
Modulation of Electronic Properties: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the chloro and aldehyde substituents, results in an electron-deficient aromatic system. This electronic profile can be crucial for establishing specific interactions, such as pi-stacking or hydrogen bonding, with biological macromolecules.
Privileged Substructure: The pyrazine ring is considered a "privileged scaffold" due to its recurrence in a wide range of biologically active compounds, from anticancer agents to antitubercular drugs. Incorporating this scaffold is a common strategy in drug discovery to increase the likelihood of identifying potent compounds.
While direct studies on this compound are limited, research on analogous compounds such as 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives highlights the potential of this scaffold in generating molecules with significant biological activity, such as antitubercular agents.
Synthetic Strategies for Analogs with Modified Pharmacophores
The aldehyde and chloro functionalities of this compound are primary handles for synthetic elaboration to introduce or modify pharmacophoric groups.
Reactions of the Aldehyde Group: The carbaldehyde at the C2 position is a versatile functional group for a variety of chemical transformations.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can introduce a diverse range of amino- R-groups, a common strategy for improving aqueous solubility and introducing hydrogen bond donors/acceptors.
Condensation Reactions: The aldehyde can readily undergo condensation with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other imine derivatives. For example, the synthesis of hydrazones from related pyrazine carbohydrazides has been shown to be a fruitful avenue for developing new bioactive compounds.
Wittig and Related Olefinations: These reactions can be used to introduce carbon-carbon double bonds, extending the carbon skeleton and allowing for the incorporation of other functional groups.
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization, such as ester or ether formation. The corresponding carboxylic acid, 5-chloro-6-methylpyrazine-2-carboxylic acid, is a precursor for many of these transformations.
Substitution of the Chloro Group: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly given the electron-deficient nature of the pyrazine ring. This allows for the introduction of a wide array of substituents:
Amination: Displacement of the chloride with various amines can introduce key pharmacophoric elements.
Alkoxylation/Thiolation: Reaction with alkoxides or thiolates can be used to introduce ether or thioether linkages.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, thereby introducing aryl, heteroaryl, or complex amino groups.
A closely related compound, methyl 5-chloro-6-methylpyrazine-2-carboxylate, is noted for its role as a key intermediate in pharmaceutical synthesis, where its functional groups allow for selective modifications to optimize drug potency and metabolic stability. This underscores the potential of the 5-chloro-6-methylpyrazine scaffold in medicinal chemistry.
Exploration of Molecular Interactions and Target Binding (Computational Docking)
While no specific computational docking studies for derivatives of this compound have been found in the reviewed literature, the general principles of molecular modeling can be applied to understand their potential interactions with biological targets.
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. For hypothetical derivatives of this compound, a docking study would typically involve:
Target Selection: Identifying a relevant biological target, such as an enzyme or receptor implicated in a disease.
Ligand Preparation: Generating 3D structures of the pyrazine derivatives and assigning appropriate charges and protonation states.
Docking Simulation: Using software to place the ligands into the active site of the target and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.
For example, in the context of antitubercular drug design, where pyrazinamide (B1679903) is a key therapeutic, derivatives of this compound could be docked into the active site of the Mycobacterium tuberculosis pyrazinamidase enzyme to predict their binding affinity and inform further synthetic modifications. Studies on related 5-methylpyrazine-2-carbohydrazide derivatives have utilized 2D-QSAR (Quantitative Structure-Activity Relationship) models to correlate physicochemical properties with anti-tubercular activity, demonstrating the utility of computational approaches in this area.
Table 1: Potential Molecular Interactions of this compound Derivatives
| Functional Group on Scaffold | Potential Interaction with Biological Target |
|---|---|
| Pyrazine Nitrogens | Hydrogen bond acceptors |
| Aldehyde (or its derivatives) | Hydrogen bond donor/acceptor, polar interactions |
| Chloro Group | Halogen bonding, hydrophobic interactions |
| Methyl Group | Hydrophobic interactions, van der Waals forces |
Agricultural Chemical Precursors (Theoretical and Design Aspects)
The pyrazine heterocycle is also a component of some agrochemicals. The structural features of this compound make it a plausible starting point for the theoretical design of new herbicides and fungicides.
Rational Design of Pyrazine-Derived Herbicides and Fungicides
Rational agrochemical design involves creating molecules that interact with a specific biological target in a pest (weed, fungus, etc.) while having minimal impact on the crop and the environment.
Herbicides: Many herbicides act by inhibiting key enzymes in plant metabolic pathways, such as amino acid synthesis or photosynthesis. The rational design of pyrazine-based herbicides could involve using this compound as a scaffold to build molecules that mimic the natural substrate of a target enzyme. For instance, pyrazinecarboxamides have been evaluated as potential herbicides that inhibit photosynthesis. The aldehyde and chloro groups of the title compound could be modified to generate a library of pyrazinecarboxamides or other derivatives for screening against plant-specific targets.
Fungicides: The development of novel fungicides often targets enzymes or structural components unique to fungi. The pyrazine scaffold can be elaborated to create compounds that disrupt fungal cell membrane integrity or inhibit crucial metabolic pathways. The design process would involve:
Identifying a validated fungal target.
Using computational tools to design pyrazine derivatives that are predicted to bind to the target.
Synthesizing these derivatives from this compound.
Screening the synthesized compounds for antifungal activity.
The related compound, methyl 5-chloro-6-methylpyrazine-2-carboxylate, is noted to be employed in agrochemical research for designing novel pesticides with improved efficacy, lending credence to the theoretical potential of this chemical scaffold in agriculture.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 5-chloro-6-methylpyrazine-2-carboxylate |
| 5-methylpyrazine-2-carbohydrazide |
Emerging Trends and Future Research Perspectives on 5 Chloro 6 Methylpyrazine 2 Carbaldehyde Chemistry
Development of Novel Organocatalytic Transformations of 5-Chloro-6-methylpyrazine-2-carbaldehyde
The application of organocatalysis to pyrazine (B50134) derivatives represents a burgeoning area of research, offering metal-free, stereoselective routes to complex chiral molecules. While specific organocatalytic transformations of this compound are not yet widely reported, the reactivity of related systems provides a clear roadmap for future exploration. A key trend is the dearomatization of N-heteroarenes, which can be achieved using organocatalysts to produce valuable saturated heterocyclic scaffolds. researchgate.net For instance, the enantioselective dearomatization of pyrazine has been accomplished using copper catalysis, providing chiral C-substituted piperazines. nih.gov This suggests a promising avenue for using chiral organocatalysts to activate this compound towards nucleophilic attack, yielding chiral dihydropyrazine (B8608421) intermediates.
Furthermore, the carbaldehyde functionality is an ideal handle for organocatalytic reductive coupling reactions. Research has shown that pyridine-boryl radicals, generated in situ via organocatalysis, can promote the reductive coupling of aldehydes with olefins. nih.gov Applying this methodology to this compound could enable the direct formation of complex C-C bonds at the 2-position, expanding its synthetic utility significantly.
| Potential Organocatalytic Transformation | Catalyst Type | Potential Product Class | Significance |
| Asymmetric Aldol Addition | Proline Derivatives | Chiral β-hydroxy pyrazines | Access to enantiopure building blocks |
| Enantioselective Dearomatization | Chiral Phosphoric Acids | Chiral Dihydropyrazines/Piperazines | Synthesis of complex, saturated heterocycles nih.gov |
| Reductive Coupling with Alkenes | Pyridine-based Boryl Radicals | γ-Pyrazinyl Alcohols | Metal-free C-C bond formation nih.gov |
| Iminium Catalysis | Chiral Secondary Amines | Functionalized Pyrazine Derivatives | Activation for conjugate additions |
Integration with Supramolecular Chemistry for Directed Assembly
The structural features of this compound make it an excellent candidate for use as a tecton, or building block, in supramolecular chemistry and crystal engineering. The two nitrogen atoms of the pyrazine ring are effective coordination sites for metal ions, enabling the construction of coordination polymers. rsc.orgacs.org The deliberate use of pyrazine and a flexible co-ligand with metal centers has been shown to produce diverse 1D and 3D coordination polymer architectures, with the final structure influenced by the solvent system. acs.org
Beyond metal coordination, the compound offers sites for robust non-covalent interactions. The aldehyde group can participate in hydrogen bonding, while the chloro-substituent can engage in halogen bonding. The formation of halogen bonding synthons between halophenyl and pyrazine rings is a known factor in directing the assembly of crystal structures. researchgate.net Similarly, pyrazine has been shown to form cocrystals with dicarboxylic acids through strong pyridine-carboxylic acid hydrogen bond synthons. rsc.org These principles can be applied to this compound to design and synthesize novel crystalline materials with predictable structures and properties.
| Functional Group | Supramolecular Interaction | Potential Assembly Type | Reference Principle |
| Pyrazine Nitrogens | Metal Coordination | Coordination Polymers (CPs) | acs.org |
| Pyrazine Nitrogens | Hydrogen Bonding (N···H-O) | Cocrystals with acids | rsc.org |
| Carbaldehyde Oxygen | Hydrogen Bonding (C=O···H-N) | Self-assembly, Cocrystals | researchgate.net |
| Chloro Substituent | Halogen Bonding (C-Cl···N) | Crystal Engineering | researchgate.net |
Green Chemistry Innovations for this compound Production
The synthesis of pyrazine derivatives is increasingly benefiting from the principles of green chemistry, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.net Biocatalysis, in particular, has emerged as a powerful tool. Amine transaminases (ATAs) have been successfully used for the synthesis of pyrazines via the oxidative dimerization of α-amino ketones, which are generated in situ from α-diketone precursors. nih.gov This enzymatic approach offers high selectivity under mild conditions. nih.gov Similarly, amidase enzymes have demonstrated acyltransferase activity for the synthesis of pyrazine-2-carboxylic acid hydrazide, providing a green, one-step biotransformation in a solvent-free system. tandfonline.com
Another green strategy is the development of one-pot syntheses in environmentally benign solvents. A cost-effective and eco-friendly method for preparing pyrazines involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by a simple base at room temperature. tandfonline.comtandfonline.comresearchgate.net This approach avoids the need for expensive catalysts or harsh conditions like high temperatures and oxygen bubbling. tandfonline.comtandfonline.com Such methodologies could be adapted for a more sustainable production of the precursors to this compound.
| Green Chemistry Approach | Key Features | Advantages | Applicability |
| Biocatalysis (e.g., Transaminases) | Use of enzymes, aqueous media, mild conditions | High selectivity, reduced waste, renewable catalysts | Synthesis of the core pyrazine ring nih.gov |
| One-Pot Synthesis | Condensation in aqueous methanol | Atom economy, simplified procedure, avoids harsh reagents | Formation of the pyrazine backbone tandfonline.comresearchgate.net |
| Acceptorless Dehydrogenative Coupling | Manganese catalysis, H₂O and H₂ as byproducts | Atom-economical, sustainable metal catalyst | Pyrazine synthesis from amino alcohols nih.gov |
| Enzymatic Amidation | Lipase catalysts, continuous-flow systems | Avoids toxic coupling agents, high efficiency | Derivatization of pyrazine precursors nih.gov |
Machine Learning and AI-Driven Discovery in Pyrazine Derivatization
| AI/ML Application Area | Technology/Method | Objective | Potential Impact |
| Retrosynthesis Planning | Deep Neural Networks, Monte Carlo Tree Search | Predict efficient and novel synthetic routes | Accelerate synthesis of complex pyrazine targets pf-media.co.uk |
| Bioactivity Prediction | AI-powered Virtual Screening (e.g., HelixDock) | Identify molecules targeting specific proteins/pathways | Prioritize candidates for drug discovery nih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity | Guide the design of more potent derivatives nih.gov |
| Reaction Outcome Prediction | Models trained on reaction databases | Predict yields and side products of new reactions | Optimize reaction conditions and improve efficiency |
Unexplored Reactivity Profiles and Synthetic Opportunities of the Carbaldehyde Functionality
The carbaldehyde group is one of the most versatile functionalities in organic chemistry, yet its full potential on the electron-deficient pyrazine ring remains to be explored. Its established reactivity includes serving as an electrophile in condensation reactions to form azomethines and as a precursor for other functional groups. nih.gov However, future research will likely focus on more advanced and less conventional transformations.
One significant opportunity lies in multicomponent reactions (MCRs), where the carbaldehyde can act as a key electrophilic component. The Petasis reaction, for example, could be adapted to react this compound with an amine and a boronic acid to generate complex α-amino pyrazine derivatives in a single step. nih.gov Another area of interest is the dehydrogenative self-coupling of β-amino alcohols, which proceeds through an aldehyde intermediate to form the pyrazine ring. nih.govacs.org Reversing this logic, the aldehyde on the pre-formed pyrazine ring could be used in novel coupling strategies. Furthermore, the aldehyde could direct C-H functionalization at adjacent positions on the ring, a powerful strategy for late-stage modification that has been used effectively on other electron-deficient heterocycles. mdpi.com
| Reaction Class | Description | Potential Product |
| Multicomponent Reactions (e.g., Petasis, Ugi) | One-pot combination of three or more reactants | Highly substituted, complex pyrazine derivatives nih.gov |
| Directed C-H Functionalization | Using the aldehyde as a directing group for metal catalysts | Novel substitution patterns on the pyrazine core mdpi.com |
| Photoredox Catalysis | Activation of the aldehyde or pyrazine ring using light | Radical-based transformations for novel bond formations |
| Asymmetric Synthesis | Enantioselective additions to the carbonyl group | Chiral pyrazinyl alcohols and amines |
Advanced Computational Models for Predicting Novel Applications and Properties
Computational chemistry provides powerful tools for predicting the properties and potential applications of molecules before they are synthesized. Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of pyrazine derivatives. science.gov Such studies have been employed to design novel energetic materials based on pyrazine backbones, calculating properties like heat of formation, density, and detonation velocity to identify promising candidates. researchgate.netsemanticscholar.org These models could be used to evaluate derivatives of this compound for applications in materials science.
Computational methods are also crucial for predicting biological activity. Molecular docking and molecular dynamics (MD) simulations can model the interaction of pyrazine compounds with protein targets, helping to explain their mechanism of action and guide the design of more effective drugs. nih.govresearchgate.net For example, computational studies have been used to validate the antiviral properties of pyrazine-triazole conjugates against SARS-CoV-2 by modeling their interaction with key viral enzymes. nih.govnih.gov Applying these advanced models to this compound can predict its potential in fields ranging from medicinal chemistry to organic electronics, guiding experimental efforts toward the most promising avenues. mdpi.com
| Computational Method | Predicted Properties | Potential Application Area | Reference Principle |
| Density Functional Theory (DFT) | Electronic structure, heat of formation, bandgap, stability | Materials Science (e.g., energetic materials, electronics) | researchgate.netsemanticscholar.org |
| Molecular Dynamics (MD) Simulation | Binding kinetics, conformational changes, protein-ligand stability | Medicinal Chemistry, Food Science | researchgate.net |
| Molecular Docking | Binding affinity, interaction modes with biological targets | Drug Discovery, Antiviral Research | nih.govnih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with physical properties | Materials design, chemical engineering | semanticscholar.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
